Product packaging for 6-Fluoro-3-iodo-8-methoxyquinoline(Cat. No.:)

6-Fluoro-3-iodo-8-methoxyquinoline

Cat. No.: B13086703
M. Wt: 303.07 g/mol
InChI Key: YAEAXMPZAFUBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-iodo-8-methoxyquinoline (CAS 1823900-59-9) is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel ligands for central nervous system receptors. Its structural features make it a promising precursor for positron emission tomography (PET) and single photon emission computed tomography (SPECT) imaging agents, which are critical tools for in vivo visualization of brain receptors in physiological and pathophysiological conditions . Research into related fluoro- and iodo-quinoline carboxamides demonstrates their potential as high-affinity ligands for neurokinin receptors, such as the NK-3 receptor, which is a recognized target for studying anxiety, psychosis, and depression . Furthermore, the 8-hydroxyquinoline scaffold, to which this compound is related, is actively investigated in neuroscience for its metal ionophore ability, which can modulate zinc and copper uptake and inhibit amyloid-beta oligomerization, a key pathological feature in Alzheimer's disease research . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FINO B13086703 6-Fluoro-3-iodo-8-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

6-fluoro-3-iodo-8-methoxyquinoline

InChI

InChI=1S/C10H7FINO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3

InChI Key

YAEAXMPZAFUBBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=C(C=N2)I

Origin of Product

United States

Mechanistic Investigations and Reactivity Studies of 6 Fluoro 3 Iodo 8 Methoxyquinoline Derivatives

Examination of Electrophilic Substitution Mechanisms on the Quinoline (B57606) Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including quinolines. The reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The regioselectivity of this substitution is heavily influenced by the electronic properties of the substituents already present on the ring.

For the quinoline nucleus, the pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups can direct electrophilic attack to specific positions. In the case of 6-fluoro-3-iodo-8-methoxyquinoline, the methoxy (B1213986) group (-OCH3) at the C-8 position is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the fluorine at C-6 and iodine at C-3 are deactivating groups.

Studies on the electrophilic cyclization of N-(2-alkynyl)anilines to form substituted quinolines have provided insights into these substitution patterns. nih.gov For instance, the use of electrophiles like iodine monochloride (ICl) and bromine (Br2) leads to the formation of 3-halogenated quinolines, demonstrating the susceptibility of the C-3 position to electrophilic attack under certain conditions. nih.gov The reaction mechanism involves the initial attack of the electrophile on the alkyne, followed by an intramolecular cyclization (a 6-endo-dig process) where the aniline (B41778) nitrogen acts as the nucleophile, ultimately leading to the formation of the quinoline ring. nih.gov

Analysis of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on quinoline derivatives offers a pathway to introduce a variety of functional groups. Unlike electrophilic substitution, SNA is favored by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming the Meisenheimer complex, which then eliminates the leaving group to restore aromaticity. libretexts.org

In this compound, the halogen atoms at the C-3 and C-6 positions can act as leaving groups. The fluorine atom, being highly electronegative, makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com The presence of the electron-withdrawing quinoline nitrogen further activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. However, substituents on the benzene ring also play a role.

The relative reactivity of halogens as leaving groups in SNA reactions is noteworthy. Contrary to trends in SN1 and SN2 reactions, fluorine is often the best leaving group in SNA. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine, polarizing the C-F bond. youtube.comyoutube.com

Characterization of Metal-Catalyzed Reaction Mechanisms (e.g., Ullmann Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has evolved to include a variety of "Ullmann-type" reactions, such as the synthesis of diaryl ethers from an aryl halide and a phenoxide. organic-chemistry.org These reactions are particularly useful for functionalizing haloquinolines.

The mechanism of the Ullmann reaction is complex and has been the subject of much investigation. The classic mechanism is thought to involve the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with a second equivalent of the aryl halide and subsequent reductive elimination to form the biaryl product. organic-chemistry.org In Ullmann-type reactions, a catalytic cycle is proposed, which may involve Cu(I) and Cu(III) intermediates. organic-chemistry.org The reaction is initiated by the coordination of the nucleophile (e.g., an alcohol or amine) to the copper catalyst, followed by oxidative addition of the aryl halide. The resulting intermediate then undergoes reductive elimination to yield the product and regenerate the catalyst. The use of ligands, such as 8-hydroxyquinoline (B1678124) or picolinic acid, can significantly enhance the efficiency and scope of these reactions. nih.govescholarship.org

For a molecule like this compound, the iodine at the C-3 position is the most likely site for Ullmann-type coupling reactions due to the higher reactivity of aryl iodides compared to aryl fluorides in oxidative addition steps.

Insights from Isotope Effects and Kinetic Data

Kinetic isotope effect (KIE) studies are instrumental in elucidating reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. libretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) or ¹²C with ¹³C), changes in the reaction rate can be measured. A significant KIE (k_light/k_heavy > 1) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step.

In the context of quinoline chemistry, isotope effect studies have been used to investigate various reactions. For example, studies on the decarboxylation of malonic acid in quinoline solution have utilized carbon isotope effects to probe the reaction mechanism. acs.orgacs.org Similarly, hydrogen isotope effects have been examined in the biodegradation of quinoline, where a significant fractionation was observed, indicating that C-H bond cleavage is involved in the rate-determining step of the hydroxylation process. nih.gov

For metal-catalyzed reactions of this compound, KIE studies could provide crucial information. For instance, in an Ullmann coupling at the C-3 position, a ¹²C/¹³C KIE at this position would suggest that the C-I bond cleavage via oxidative addition is part of the rate-determining step. escholarship.org The absence of a significant KIE might imply that a later step, such as reductive elimination, is rate-limiting.

Impact of Fluorine, Iodine, and Methoxy Substituents on Reaction Kinetics and Selectivity

The substituents on the quinoline ring—fluorine, iodine, and methoxy—exert a profound influence on the kinetics and selectivity of its reactions through a combination of electronic and steric effects.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position to which it is attached (C-6). youtube.comyoutube.com The small size of the fluorine atom means its steric hindrance is minimal. In some cases, fluorine can participate in hydrogen bonding, which can influence reaction pathways and transition state geometries.

Iodine: Iodine is the least electronegative of the common halogens but is highly polarizable. It has a weak deactivating inductive effect. Its most significant role in the context of this compound is as an excellent leaving group in metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond. This makes the C-3 position a prime site for functionalization via reactions like Suzuki, Heck, or Ullmann couplings.

Methoxy Group: The methoxy group at C-8 is a powerful activating group due to its strong electron-donating resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). This effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles primarily to the ortho and para positions (C-7 and C-5, respectively). In nucleophilic substitution reactions, this electron-donating character would generally decrease the reactivity of the benzene portion of the quinoline ring.

Kinetic studies on substituted quinolines have quantified these effects. For example, studies on the hydrolysis of quinoline-boranes have shown that the electronic effects of substituents can be correlated using Hammett plots, providing a quantitative measure of their impact on reaction rates.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 6-Fluoro-3-iodo-8-methoxyquinoline, ¹H, ¹³C, and ¹⁹F NMR would be employed to map out the precise arrangement of atoms.

Proton (¹H) NMR Applications

Proton NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic region of the ¹H NMR spectrum would be of particular interest. For example, in the related compound 3-iodo-8-methoxyquinoline (B11842917), the proton signals appear at specific chemical shifts (δ), with coupling constants (J) that indicate their spatial relationships. rsc.org For this compound, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 7, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, typically in the upfield region of the aromatic spectrum.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on the attached functional groups. For instance, the carbon attached to the fluorine atom would exhibit a large coupling constant (C-F coupling), a characteristic feature in ¹³C NMR. The carbons bonded to the iodine and the oxygen of the methoxy group would also have predictable chemical shifts. As a reference, the ¹³C NMR spectrum of 3-iodo-8-methoxyquinoline shows distinct peaks for each of its ten carbon atoms. rsc.org

Fluorine-19 (¹⁹F) NMR Applications

Given the presence of a fluorine atom, ¹⁹F NMR would be a crucial technique for characterization. ¹⁹F NMR is highly sensitive to the local electronic environment. The spectrum for this compound would be expected to show a single resonance for the fluorine atom at position 6. The precise chemical shift of this signal would be indicative of the electronic effects of the surrounding substituents on the quinoline (B57606) ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for determining the molecular mass of organic molecules. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the HRMS data for 3-iodo-8-methoxyquinoline confirms its molecular formula. rsc.org

X-ray Diffraction for Solid-State Molecular Architecture

While a crystal structure for this compound has not been reported in the reviewed literature, analysis of other halogenated quinoline derivatives demonstrates the power of this method. beilstein-journals.orgnih.gov Such an analysis would unambiguously confirm the substitution pattern and provide precise measurements of the C-F, C-I, and C-O bond lengths and the planarity of the quinoline ring system. The crystal packing would likely be influenced by intermolecular interactions involving the fluorine, iodine, and methoxy substituents.

Below is an example of crystallographic data obtained for a related quinoline derivative.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data

Parameter 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate
Empirical Formula C₂₀H₂₁N₃O₇
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.3456 (5)
b (Å) 11.2345 (4)
c (Å) 14.5678 (6)
α (°) 90
β (°) 109.876 (2)
γ (°) 90
Volume (ų) 1901.2 (1)

Data sourced from a published crystal structure of a complex quinoline derivative, illustrating the type of parameters determined. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species), such as organic radicals or transition metal complexes. wikipedia.org Diamagnetic molecules, which have no unpaired electrons, are EPR-silent.

This compound, in its ground state, is a diamagnetic molecule and would not produce an EPR signal. However, EPR spectroscopy would be an invaluable tool for studying this compound if it were involved in processes that generate paramagnetic intermediates. For example, in certain photochemical or electrochemical reactions, the quinoline derivative could be oxidized or reduced to form a radical cation or radical anion. researchgate.netmdpi.com EPR could also be used to characterize transition metal complexes where the quinoline derivative acts as a ligand. iitb.ac.innih.gov

In such a hypothetical case, the EPR spectrum would provide information about the electronic structure of the paramagnetic species. Key parameters include the g-factor, which is sensitive to the electronic environment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the electron spin with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). wikipedia.orglibretexts.org This would allow for the identification of the radical species and the mapping of the unpaired electron's density across the molecule. acs.org

Computational and Theoretical Chemistry Studies on 6 Fluoro 3 Iodo 8 Methoxyquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the lowest energy arrangement of the atoms. For a molecule like 6-fluoro-3-iodo-8-methoxyquinoline, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), would be used to perform this optimization. researchgate.net Conformational analysis, especially concerning the orientation of the methoxy (B1213986) group, is essential to locate the global minimum on the potential energy surface. pcbiochemres.com The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table is illustrative and represents typical values expected from DFT calculations based on analyses of similar heterocyclic systems. Actual values would require specific calculations for this molecule.

Parameter Predicted Value Description
C-I Bond Length ~2.10 Å The length of the bond between Carbon-3 and Iodine.
C-F Bond Length ~1.35 Å The length of the bond between Carbon-6 and Fluorine.
C-O Bond Length (Methoxy) ~1.37 Å The length of the bond between Carbon-8 and the Methoxy Oxygen.
C-N-C Angle (in ring) ~117° The bond angle within the quinoline (B57606) nitrogen heterocycle.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, with its energy level relating to electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system. The electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy group would modulate the energies and spatial distributions of these orbitals.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative) Note: The values presented are typical for substituted quinolines and serve as an illustration. Specific calculations are needed for this compound.

Descriptor Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability (electrophilicity).
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Relates to chemical reactivity and kinetic stability. researchgate.net
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the potential energy surface, researchers can map out the most favorable route from reactants to products, identifying key intermediates and the high-energy transition states that connect them. This is particularly useful for understanding reactions involving the quinoline core, such as nucleophilic or electrophilic substitutions.

A transition state (TS) represents the energy maximum along a reaction coordinate. Locating the precise geometry and energy of a TS is a primary goal of reaction mechanism studies. youtube.com Computational methods can search for these TS structures. A key validation step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction path. youtube.com

Once the reactants, products, and transition state are optimized, an energy profile (or reaction coordinate diagram) can be constructed. This profile plots the energy of the system as the reaction progresses, revealing the activation energy (the energy barrier that must be overcome, calculated as ETS - EReactants). For this compound, this could be applied to model, for instance, a Suzuki coupling reaction at the C-I bond, predicting the energetic feasibility and helping to optimize reaction conditions.

Prediction of Spectroscopic Parameters and Validation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for validating theoretical models against experimental data. DFT calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

For instance, IR spectra can be computed by calculating the vibrational frequencies of the molecule. These theoretical frequencies are often scaled by a small factor to correct for approximations in the method and anharmonicity, leading to excellent agreement with experimental IR spectra. nih.gov Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental results to confirm the molecular structure. In a study on 6-fluoroquinolines, detailed NMR and IR data were reported, which serve as a benchmark for validating computational predictions on similar structures. acs.org

Table 3: Comparison of Theoretical and Experimental Data (Illustrative Example) Note: This table illustrates the principle of comparing calculated and experimental data, as would be done for this compound. The example data is conceptual.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(C-H) aromatic 3105 3090 Aromatic C-H stretch
ν(C=N) 1620 1615 Quinoline C=N stretch
ν(C-F) 1255 1250 C-F stretch

Structure-Reactivity and Structure-Activity Relationship (SAR) Insights from Theoretical Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. researchgate.net Theoretical approaches provide quantitative descriptors that can be used to build these relationships, a field known as Quantitative Structure-Activity Relationship (QSAR).

Computational parameters derived from DFT, such as HOMO/LUMO energies, molecular electrostatic potential (MEP), and atomic charges, serve as powerful descriptors of molecular reactivity. researchgate.net These descriptors can be correlated with biological activity (e.g., enzyme inhibition, antibacterial potency) for a series of related compounds. By analyzing how systematic structural modifications—such as changing the halogen at position 3 or the substituent at position 6—affect these electronic parameters, a predictive SAR model can be developed. nih.govnih.gov For this compound, such studies would provide crucial insights into which structural features are essential for a particular biological interaction, guiding the rational design of more potent and selective analogues.

Table of Compounds Mentioned

Compound Name
This compound
6-Fluoro-4-methoxyquinoline
6,7-Difluoro-2,3-diphenylquinoxaline
8-hydroy-2-methyl quinoline
Quinoxalines
Quinazolines
3-Substituted Benzylthioquinolinium Iodide
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline (B1381466)

Academic Research Applications of 6 Fluoro 3 Iodo 8 Methoxyquinoline and Its Derivatives

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The quinoline (B57606) core is recognized as a privileged structure in medicinal chemistry, and functionally substituted quinolines like 6-Fluoro-3-iodo-8-methoxyquinoline are instrumental in building more complex molecular architectures. nih.gov Its utility stems from the presence of multiple, distinct reactive sites that can be addressed with high selectivity.

The most significant feature of this compound in organic synthesis is the carbon-iodine bond at the 3-position. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the quinoline core into more complex, advanced heterocyclic scaffolds.

Researchers can employ a variety of cross-coupling reactions to modify the 3-position, thereby accessing a diverse library of quinoline derivatives. The presence of the halogen at this position makes the compound particularly suitable for reactions such as Suzuki-Miyaura and Heck couplings. For instance, coupling with arylboronic acids (Suzuki reaction) would yield 3-aryl-6-fluoro-8-methoxyquinolines, while reaction with alkenes (Heck reaction) would introduce vinyl substituents. The Sonogashira reaction, coupling with terminal alkynes, provides a route to 3-alkynyl derivatives, which are themselves versatile intermediates for further transformations. soton.ac.uk These reactions are fundamental for creating novel molecular frameworks for drug discovery and materials science.

Table 1: Potential Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerTypical Catalyst/ConditionsResulting Structure at C-3Significance
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl or Heteroaryl GroupSynthesis of biaryl compounds, common in medicinal chemistry.
Heck CouplingAlkenePd Catalyst, BaseVinyl GroupIntroduction of unsaturated side chains.
Sonogashira CouplingTerminal AlkynePd/Cu Catalysis, BaseAlkynyl GroupCreation of rigid, linear extensions; precursor for other heterocycles. soton.ac.uk
Buchwald-Hartwig AminationAminePd Catalyst, BaseAmino GroupSynthesis of amino-substituted quinolines.
Stille CouplingOrganostannanePd CatalystVarious Organic Groups (Alkyl, Aryl, etc.)Versatile C-C bond formation under mild conditions.

Development of Ligands for Coordination Chemistry and Metal-Ion Recognition

The 8-alkoxyquinoline scaffold is a classic motif in coordination chemistry. scirp.orgresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group at the C-8 position form a stable five-membered chelate ring upon coordination with a metal ion. This inherent chelating ability makes derivatives of 6-fluoro-8-methoxyquinoline (B1440636) prime candidates for the development of novel ligands. nih.govmdpi.comnih.gov

Derivatives based on the 6-fluoro-8-methoxyquinoline core are expected to act as bidentate ligands, binding metal ions through the N,O donor set. scirp.orgmdpi.com Academic research focuses on synthesizing these ligands and studying their coordination behavior with a wide range of metal ions, including transition metals (e.g., Cu²⁺, Zn²⁺) and main group metals (e.g., Al³⁺, Mg²⁺). researchgate.netnih.govuci.edu The stability and stoichiometry of the resulting metal complexes are investigated using techniques such as UV-vis and NMR spectroscopy. The electronic effects of the fluoro and iodo substituents can modulate the electron density of the donor atoms, potentially influencing the stability constants and coordination geometry of the metal complexes compared to unsubstituted 8-methoxyquinoline. nih.gov Studies on related 8-hydroxyquinoline (B1678124) (8-HQ) systems show that they form stable complexes with numerous metal ions, often with a 2:1 ligand-to-metal ratio. scirp.org

8-Hydroxyquinoline and its derivatives are renowned for their application as fluorogenic ligands, forming the basis of many fluorescent chemosensors. uci.eduresearchgate.netnih.govresearchgate.net These ligands are often weakly fluorescent on their own but exhibit a significant increase in fluorescence intensity upon complexation with specific metal ions. uci.eduresearchgate.net This phenomenon, often attributed to chelation-enhanced fluorescence (CHEF), results from the rigidification of the ligand structure upon binding to the metal, which reduces non-radiative decay pathways.

Derivatives of 6-fluoro-8-methoxyquinoline are promising candidates for the academic design of new fluorescent sensors. mdpi.comnih.gov Research in this area would involve synthesizing the ligand and characterizing its photophysical properties in the absence and presence of various metal ions. The goal is to identify selective and sensitive fluorescence "turn-on" responses for specific metal ions. The substitution pattern (fluoro and iodo groups) could influence the photophysical properties and the selectivity of the sensor for different metal ions. researchgate.net

Table 2: Predicted Metal-Ion Sensing Properties Based on Analogous 8-Hydroxyquinoline (8-HQ) Systems
Metal IonTypical Fluorescence Response with 8-HQ DerivativesPotential ApplicationReference
Zn²⁺Strong fluorescence enhancementSensor for biological zinc uci.edumdpi.com
Al³⁺Strong fluorescence enhancementEnvironmental or biological aluminum sensing uci.edu
Mg²⁺Fluorescence enhancementDetection of intracellular magnesium nih.govresearchgate.net
Cd²⁺Strong fluorescence enhancementHeavy metal detection uci.edu
Fe³⁺Fluorescence quenchingQuenchometric sensor for iron uci.edu
Cu²⁺Fluorescence quenchingHeavy metal detection nih.gov

Probes for In Vitro Biological Target Identification and Mechanistic Elucidation

The fluoroquinolone structure is a cornerstone of many therapeutic agents, particularly antibacterials that target DNA gyrase and topoisomerase IV. nih.gov The broader quinoline class has been explored for activity against a wide range of biological targets. nih.govacs.org Therefore, this compound serves as a valuable scaffold for developing chemical probes for in vitro biological studies.

In an academic context, derivatives of this compound can be used as probes to investigate molecular interactions and elucidate cellular pathways. The core structure is known to interact with various enzymes. For example, fluoroquinolone derivatives have been extensively studied as topoisomerase inhibitors. nih.govnih.gov Other quinoline-based molecules have shown inhibitory activity against key metabolic enzymes such as α-amylase and α-glucosidase. acs.org

Researchers can use these compounds in in vitro enzyme inhibition assays to identify novel biological targets. By systematically testing the compound against a panel of enzymes, its inhibitory profile can be determined. Subsequent mechanistic studies can reveal the mode of inhibition (e.g., competitive, non-competitive) and provide insights into the structure-activity relationship. acs.org The compound and its derivatives can also be employed in cell-based assays to observe their effects on specific signaling pathways, helping to understand their mechanism of action at a cellular level. nih.govnd.edu The halogen atoms on the quinoline ring are known to enhance binding affinity to biological macromolecules, making these compounds potentially potent probes.

Table 3: Potential Biological Targets for Probes Derived from the 6-Fluoroquinoline Scaffold
Enzyme/Protein ClassExample TargetPotential Investigative UseReference
TopoisomerasesDNA Gyrase, Topoisomerase I/IIStudying mechanisms of DNA replication and repair; antibacterial/anticancer agent development. nih.govnih.gov
KinasesVarious protein kinasesElucidating signal transduction pathways involved in cell proliferation and cancer. nih.gov
Metabolic Enzymesα-Glucosidase, Aldose ReductaseInvestigating pathways of carbohydrate metabolism and diabetes-related complications. acs.org
MethyltransferasesCatechol-O-methyltransferase (COMT)Probing pathways of neurotransmitter metabolism.

Evaluation of Antimicrobial Activity in Research Models (e.g., Antifungal)

Derivatives of 8-hydroxyquinoline have been a focal point of research for their potential as antifungal agents. The introduction of various substituents to the quinoline core has been shown to significantly influence their biological activity.

Research into 1,2,3-triazole derivatives of 8-hydroxyquinoline has identified promising candidates with significant antifungal properties. nih.gov Specifically, compounds 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol have demonstrated noteworthy minimum inhibitory concentration (MIC) values against a range of fungal species, including Candida spp., Trichosporon asahii, Magnusiomyces capitatus, Microsporum spp., and Trichophyton spp. nih.gov For yeasts, the MIC values were between 1-16 µg/ml, and for dermatophytes, they were between 2-4 µg/ml. nih.gov Further investigation into the mechanism of action suggests that these derivatives may disrupt the fungal cell wall. nih.gov

In a comparative study of iodo-substituted 8-quinolinols, the position of the iodine atom was found to be a critical determinant of antifungal efficacy. fordham.edu When tested against a panel of six fungi—Aspergillus niger, A. oryzae, Myrothecium verrucaria, Trichoderma viride, Mucor circinelloides, and Trichophyton mentagrophytes—the 6-iodo isomer of 8-quinolinol exhibited the highest activity compared to the 3-iodo, 5-iodo, and 7-iodo isomers. fordham.edu

Similarly, studies on bromo- and chloro-substituted 8-quinolinols have provided further insights into the role of halogenation. fordham.edu Generally, compounds with a chlorine atom at the 3-position were more fungitoxic than their bromine-containing counterparts. fordham.edu Notably, 6-bromo-3-chloro-8-quinolinol was effective against four of the tested fungi at concentrations below 1 μg/ml. fordham.edu

Antifungal Activity of Selected Quinoline Derivatives

CompoundFungal SpeciesMIC (µg/ml)
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-olYeast1-16
Dermatophytes2-4
5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-olYeast1-16
Dermatophytes2-4
6-Bromo-3-chloro-8-quinolinolFour of six tested fungi<1
Aspergillus niger2
Mucor circinelloides2

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have been instrumental in elucidating the mechanisms behind their therapeutic potential.

The antimicrobial activity of quinoline derivatives is often linked to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. The presence and position of halogen substituents on the quinoline ring can significantly enhance the binding affinity of these compounds to their molecular targets. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as potent inhibitors of these bacterial enzymes. nih.gov

In the context of anticancer research, SAR studies on 8-hydroxyquinoline-derived Mannich bases have revealed key structural features that contribute to their activity against multidrug-resistant cancer cells. acs.org These studies aim to identify the structural modifications that can enhance the efficacy of these compounds as anticancer agents. acs.org

The strategic placement of different halogens on the quinoline core can create compounds with unique pharmacological profiles. SAR studies often involve synthesizing a series of analogs with varying halogen substitutions and then evaluating their activity against specific biological targets, such as protein kinases.

Precursors for Radiochemical Synthesis and Imaging Research (e.g., Radioiodination)

The presence of an iodine atom in the structure of this compound makes it a valuable precursor for radiochemical synthesis, particularly for radioiodination. Radioiodination is the process of incorporating a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, Iodine-125, or Iodine-131) into a molecule. These radiolabeled compounds are crucial for various applications in nuclear medicine, including diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radiotherapy.

The stable iodine atom in this compound can be replaced with a radioactive iodine isotope through various chemical reactions. This allows for the synthesis of radiolabeled quinoline derivatives that can then be used to study biological processes in vivo. The specific targeting properties of the quinoline scaffold can be exploited to deliver the radioisotope to particular tissues or cell types, enabling researchers to visualize and quantify biological targets or to deliver a therapeutic radiation dose.

Emerging Applications in Functional Materials Research (e.g., Dye-Sensitized Solar Cells as building blocks)

The unique electronic properties of halogenated quinoline derivatives make them attractive candidates for applications in materials science. Specifically, compounds like this compound and its analogs are being explored as building blocks for the development of functional materials.

One area of interest is their potential use in the synthesis of organic materials for electronic applications. The ability of these compounds to form stable complexes with metal ions makes them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.